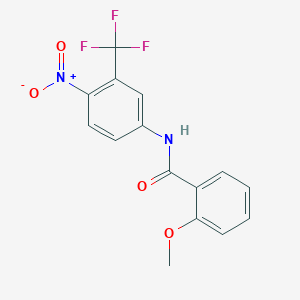
4,8-DIMETHYL-3,7-NONADIEN-2-ONE
Descripción general
Descripción
4,8-DIMETHYL-3,7-NONADIEN-2-ONE is an organic compound with the molecular formula C11H18O. It is a colorless liquid with a distinct odor and is known for its high reactivity due to the presence of double bonds and multiple methyl groups . This compound is also referred to as this compound and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,8-DIMETHYL-3,7-NONADIEN-2-ONE can be synthesized through esterification reactions involving nonyl alcohols and methyl or vinyl reagents. The process typically involves dehydration and distillation steps to obtain the desired product .
Industrial Production Methods: In industrial settings, the compound is produced using similar esterification methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4,8-DIMETHYL-3,7-NONADIEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions, particularly at the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like bromine (Br2) and chlorine (Cl2) are often employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4,8-DIMETHYL-3,7-NONADIEN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, fluorescent dyes, and flexible resins.
Mecanismo De Acción
The mechanism of action of 4,8-DIMETHYL-3,7-NONADIEN-2-ONE involves its interaction with molecular targets through its reactive double bonds and carbonyl group. These interactions can lead to various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s reactivity allows it to participate in cyclization reactions, forming complex cyclic structures under specific conditions .
Comparación Con Compuestos Similares
4,8-Dimethylnona-3,7-dien-2-ol: An alcohol derivative with similar structural features but different reactivity.
4,8-Dimethylnona-3,7-dienoic acid: An acid derivative with distinct chemical properties.
4,8-DIMETHYL-3,7-NONADIEN-2-ONE (cis): A stereoisomer with different spatial arrangement.
Uniqueness: this compound stands out due to its high reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
27539-94-2 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
4,8-dimethylnona-3,7-dien-2-one |
InChI |
InChI=1S/C11H18O/c1-9(2)6-5-7-10(3)8-11(4)12/h6,8H,5,7H2,1-4H3 |
Clave InChI |
QAFYGHBGWCPRCI-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CC(=O)C)C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
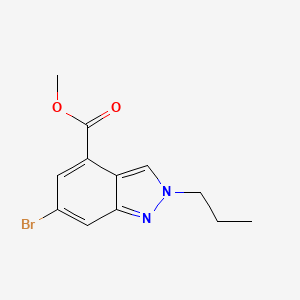
![2-[(2-Butoxyphenoxy)methyl]oxirane](/img/structure/B8536088.png)
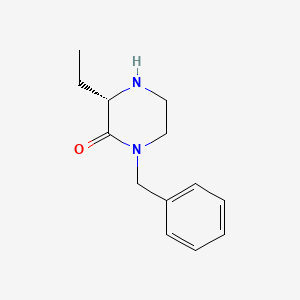
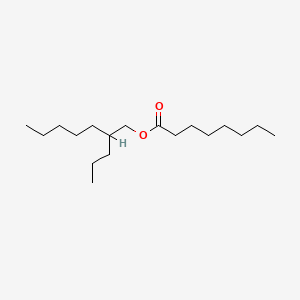

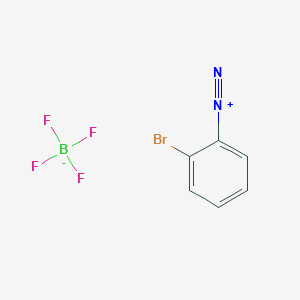
![5-[(S)-2-dimethylamino-1-propyloxy]-2-fluoro pyridine](/img/structure/B8536113.png)

![Tert-butyl 4-{[2-(2-aminophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B8536126.png)
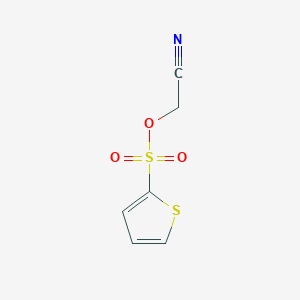
![2,4-Thiazolidinedione, 5-[[4-[2-(1,3-dioxolan-2-yl)ethoxy]phenyl]methyl]-](/img/structure/B8536132.png)
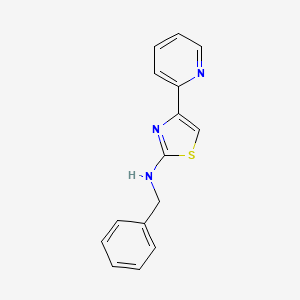
![2-Bromo-5-(2-methyl-[1,3]dioxolan-2-yl)-thiazole](/img/structure/B8536142.png)
